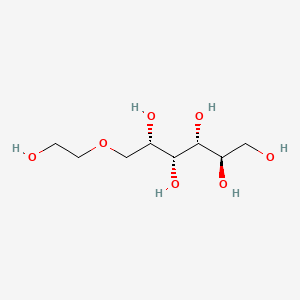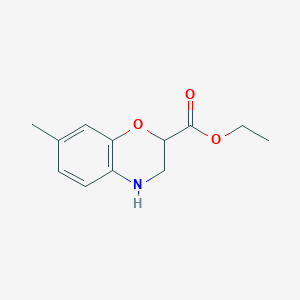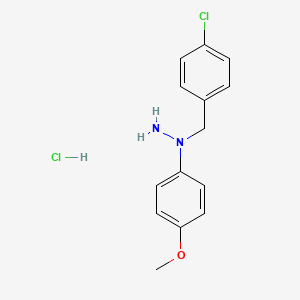![molecular formula C11H14O3 B1628855 2-m-Tolyloxymethyl-[1,3]dioxolane CAS No. 850348-74-2](/img/structure/B1628855.png)
2-m-Tolyloxymethyl-[1,3]dioxolane
Vue d'ensemble
Description
“2-m-Tolyloxymethyl-[1,3]dioxolane” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used for research purposes .
Physical And Chemical Properties Analysis
The predicted physical properties of “2-m-Tolyloxymethyl-[1,3]dioxolane” include a melting point of 57.81°C, a boiling point of approximately 296.1°C at 760 mmHg, a density of approximately 1.1 g/cm^3, and a refractive index of n 20D 1.51 .
Applications De Recherche Scientifique
Advanced Analytical Techniques for Lignin Characterization
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been employed as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, offering an experimental protocol for spectra acquisition. This technique provides a way to accurately determine the phenolic moieties in lignins, showcasing excellent resolution for different phenolic hydroxyl environments, although it sacrifices resolution in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).
Versatile Building Block for Sustainable Chemistry
Glycerol carbonate, or glycerine carbonate (4-hydroxymethyl-2-oxo-1,3-dioxolane), has seen increased interest due to its versatile reactivity and potential for valorizing waste glycerol. It serves as a versatile building block in various domains, including solvents and polymers, highlighting its role in supporting sustainable chemical practices (Sonnati et al., 2013).
Enhancing Polymerization Control and Degradability
2-Methylene-4-phenyl-1,3-dioxolane has been utilized as a controlling comonomer in nitroxide-mediated polymerization (NMP), demonstrating its effectiveness in preparing well-defined and degradable copolymers. This application underlines the material's utility in creating polymers with controlled ester group incorporation, leading to significant molecular weight reduction upon hydrolysis, without cytotoxicity (Delplace et al., 2015).
Core Cross-Linked Polyester Micelles for Drug Delivery
The synthesis of biodegradable amphiphilic block copolymers using 5-(4-(prop-2-yn-1-yloxy)benzyl)-1,3-dioxolane-2,4-dione demonstrates the creation of core cross-linked polyester micelles. These micelles offer improved structural stability and controlled release capabilities, suggesting potential for controlled release and drug delivery applications (Zhang et al., 2013).
Stabilization for Rechargeable Lithium Batteries
The stabilization of LiAsF6/1,3-dioxolane electrolytes for use in rechargeable lithium batteries has been achieved by adding 2-methylfuran. This stabilization technique addresses issues of polymerization of the electrolyte, enhancing both shelf and cycle life in Li/TiS2 cells (Goldman, Dominey & Koch, 1989).
Propriétés
IUPAC Name |
2-[(3-methylphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-3-2-4-10(7-9)14-8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPOXDKIDDUPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590065 | |
| Record name | 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-m-Tolyloxymethyl-[1,3]dioxolane | |
CAS RN |
850348-74-2 | |
| Record name | 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850348-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




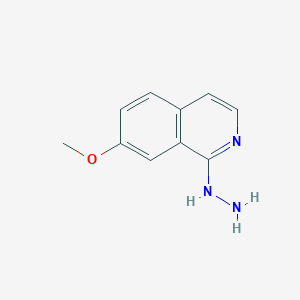
![6-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1628778.png)



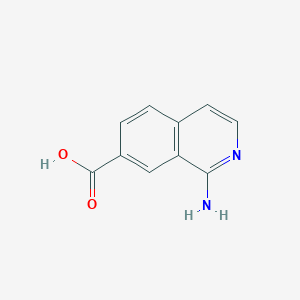

![Thieno[3,4-d]pyrimidine](/img/structure/B1628787.png)
